molecular formula C7H7BrO2S B1334438 2-(4-Bromothiophen-2-yl)-1,3-dioxolane CAS No. 58267-85-9

2-(4-Bromothiophen-2-yl)-1,3-dioxolane

Cat. No. B1334438
Key on ui cas rn: 58267-85-9
M. Wt: 235.1 g/mol
InChI Key: GDNOSUAFGZBAOR-UHFFFAOYSA-N
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Patent
US05185363

Procedure details

In a 100 mL roundbottom flask equipped with a dean stark trap and a reflux condenser, 4-bromothiophene-2-carboxaldehyde (25 g, 131 mMol) and a catalytic amount of p-toluenesulfonic acid were dissolved in benzene (50 mL). The mixture was heated to reflux overnight. The reaction was cooled, washed with sat'd sodium bicarbonate, water, dried (MgSO4) and concentrated. Purification by fractional distillation (80°-90° C., 0.5 mm Hg) afforded 24.23 g (72%) of the desired dioxolane as a clear liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.C1(C)C=CC(S(O)(=O)=[O:16])=CC=1.[CH:20]1[CH:25]=CC=CC=1>>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]2[O:16][CH2:20][CH2:25][O:8]2)[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 mL roundbottom flask equipped with a dean stark trap and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
WASH
Type
WASH
Details
washed with sat'd sodium bicarbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by fractional distillation (80°-90° C., 0.5 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 24.23 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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